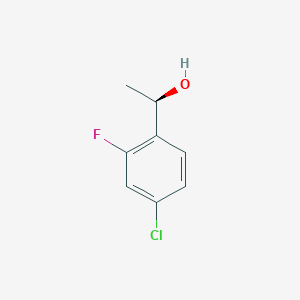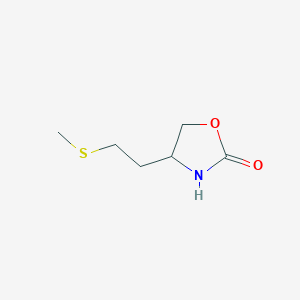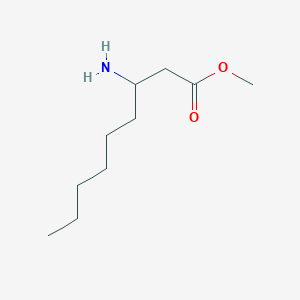
Methyl 3-aminononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-aminononanoate is an organic compound that belongs to the class of fatty acid methyl esters It is characterized by the presence of a methyl ester group and an amino group attached to a nonanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-aminononanoate can be synthesized through the reaction of methyl nonanoate with ammonia. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions. One common method involves the use of methyl acetoacetate and ammonia in the presence of water at a temperature range of 35-70°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for efficiency and yield, with careful control of reaction parameters to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-aminononanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino esters.
Aplicaciones Científicas De Investigación
Methyl 3-aminononanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biological processes and as a building block for biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of methyl 3-aminononanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various biochemical reactions, while the ester group can undergo hydrolysis to release nonanoic acid and methanol. These interactions can affect cellular processes and pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Methyl 3-aminononanoate can be compared with other similar compounds, such as:
Methyl nonanoate: Lacks the amino group, making it less reactive in certain biochemical reactions.
Methyl 3-aminobenzoate: Contains a benzene ring, leading to different chemical properties and applications.
Methyl 3-aminocrotonate: Contains a different carbon backbone, resulting in distinct reactivity and uses.
The uniqueness of this compound lies in its specific structure, which combines the properties of a fatty acid ester with an amino group, making it versatile for various applications.
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
methyl 3-aminononanoate |
InChI |
InChI=1S/C10H21NO2/c1-3-4-5-6-7-9(11)8-10(12)13-2/h9H,3-8,11H2,1-2H3 |
Clave InChI |
CVOSOUFKRFLNRN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



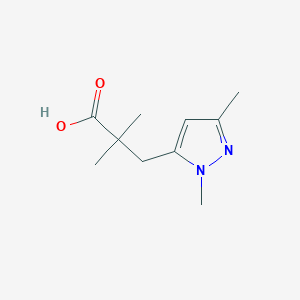

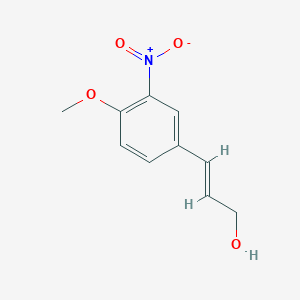
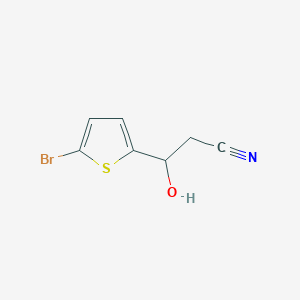
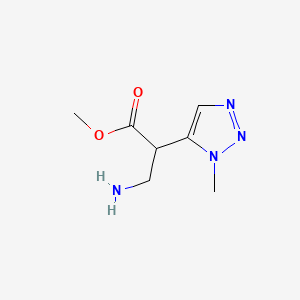
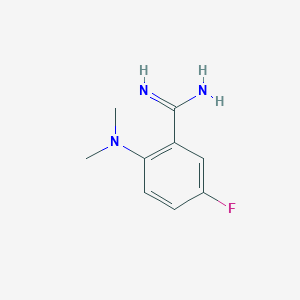
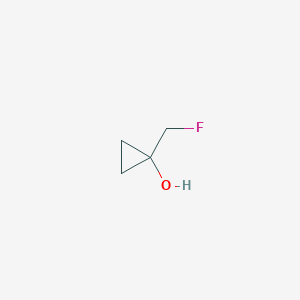
![Tert-butyl1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13606983.png)



